(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Chiral synthesis Renin inhibitor Aliskiren intermediate

Sourcing enantiopure chiral alkyl bromides without racemic contamination is critical for stereochemical fidelity in asymmetric synthesis. (R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS 179993-02-3) provides defined (R)-configuration at the electrophilic carbon adjacent to the bromomethyl group, ensuring predictable stereochemical outcomes in SN2 displacements. • Enables synthesis of chiral 1,2-amino alcohol pharmacophores via azide displacement followed by Staudinger reduction or hydrogenation • Benzyl ether protecting group permits orthogonal hydrogenolysis deprotection for late-stage downstream diversification • Serves as validated chiral impurity standard for enantiomeric purity method validation (e.g., Chiralpak IA/AD-H HPLC) in GMP manufacturing campaigns targeting aliskiren-related intermediates

Molecular Formula C13H19BrO
Molecular Weight 271.198
CAS No. 179993-02-3
Cat. No. B575475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
CAS179993-02-3
Molecular FormulaC13H19BrO
Molecular Weight271.198
Structural Identifiers
SMILESCC(C)C(COCC1=CC=CC=C1)CBr
InChIInChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1
InChIKeyADRDHWGOETUEBH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl Bromide Intermediate for Stereocontrolled Synthesis


(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, CAS 179993-02-3, is an enantiopure (R)-configured alkyl bromide featuring a benzyl-protected primary alcohol and an isopropyl-substituted chiral center adjacent to the bromomethyl electrophile . With molecular formula C₁₃H₁₉BrO and a molecular weight of 271.19 g/mol, it belongs to the class of chiral benzyl ether bromides used as versatile intermediates in asymmetric synthesis and medicinal chemistry . Its structural features—a primary alkyl bromide, a benzyl ether protecting group, and a defined (R) absolute configuration—make it a candidate for stereospecific nucleophilic displacement reactions, including amine alkylation, etherification, and carbon–carbon bond formation, where retention or inversion of configuration must be precisely controlled [1].

Workflow Stereospecific nucleophilic displacement with configurational control
Selection Defined (R)-configuration for asymmetric synthesis
Use Context Benzyl ether protecting group enables orthogonal deprotection

Why (R)-Enantiomer Cannot Be Substituted


In chiral synthesis, enantiomeric configuration at the reactive center dictates the stereochemical outcome of subsequent transformations. The (S)-enantiomer (CAS 172901-00-7) has been explicitly validated as a key intermediate in the convergent synthesis of the renin inhibitor aliskiren [1]. Substituting the (R)-enantiomer in such a stereodefined route would invert the absolute configuration of downstream intermediates, potentially abolishing target binding or generating an undesired diastereomer. More broadly, any 1:1 racemic mixture would deliver a statistical distribution of stereoisomers, complicating purification via chiral HPLC and reducing overall yield . Even closely related achiral analogs such as ((2-(bromomethyl)butoxy)methyl)benzene (CAS 1494119-55-9), which lacks the isopropyl group, cannot serve as a direct replacement because the branched side chain contributes to the conformational rigidity and steric environment required for diastereoselective transformations . These considerations mandate procurement of the specific (R)-enantiomer when stereochemical fidelity is a critical quality attribute of the synthetic route.

Target: (R)-enantiomer Substitute: (S)-enantiomer / analogs
Stereochemical inversion Substituting the (S)-enantiomer inverts absolute configuration, likely disrupting downstream stereochemical outcomes or target binding.
Racemic mixture complexity A 1:1 racemate yields a statistical isomer distribution, requiring chiral separation and potentially reducing overall yield.
Analog steric mismatch Des-methyl analog lacks isopropyl branching, reducing steric bulk and may lower diastereoselectivity in substitution reactions.

Differentiation Evidence vs. Closest Analogs


Enantiomeric Configuration Defines Synthetic Utility

The (R)-enantiomer (CAS 179993-02-3) and (S)-enantiomer (CAS 172901-00-7) are non-superimposable mirror images. The (S)-enantiomer has been specifically utilized as a key intermediate in the preparation of the orally active renin inhibitor aliskiren [1]. While direct literature reports for the (R)-enantiomer in drug synthesis are not currently available in public databases, the well-documented application of its antipode establishes a class-level inference that the (R)-configured version is required for targets where the opposite absolute configuration is needed. Substituting the (S)-enantiomer in an (R)-specific route would yield the incorrect stereoisomer of the downstream product.

Stereochemical Configuration
Class-level inference
Opposite absolute configuration to (S)-enantiomer used in aliskiren intermediate synthesis. No publicly disclosed (R)-enantiomer drug intermediate application identified.
Supports (R)-specific route stereochemical fidelity
Requires chiral HPLC or polarimetry verification
Chiral synthesis Renin inhibitor Aliskiren intermediate

Commercial Purity Thresholds and Stoichiometry Impact

Among commercial suppliers, the (R)-enantiomer is available at two distinct purity tiers: 98% (J&K, Fluorochem, MolCore) [1] and 95% (Beyotime, Chemscene, Leyan) [2]. The 3% absolute purity difference translates to a maximum of 5 wt% total impurities in the 95% grade versus 2 wt% in the 98% grade—a 2.5-fold higher impurity load. For stoichiometric reactions where the bromide is used as a limiting reagent, the 95% purity necessitates either impurity profiling by HPLC/GC-MS to account for non-reactive mass or acceptance of 5% systematic under-charging relative to the calculated amount.

Commercial Purity
Supporting evidence
98% (J&K, Fluorochem) vs 95% (Beyotime, Chemscene). 95% grade contains ~2.5× higher impurity load.
Higher purity reduces stoichiometric and purification risk
Verify COA; adjust reagent equivalents for 95% grade
Purity Stoichiometry Procurement specification

Physicochemical Profile vs. Linear Analog

The (R)-enantiomer (CAS 179993-02-3, C₁₃H₁₉BrO, MW 271.19 g/mol) exhibits a boiling point of 294 °C and density of 1.204 g/cm³ . The des-methyl analog ((2-(bromomethyl)butoxy)methyl)benzene (CAS 1494119-55-9, C₁₂H₁₇BrO, MW 257.17 g/mol) lacks the isopropyl branching, resulting in a lower molecular weight (difference of 14.03 g/mol) and is expected to have a lower boiling point . The additional methyl group and resulting branched carbon skeleton in the target compound increases steric bulk, which can influence diastereoselectivity in substitution reactions compared to the linear analog.

Physical Property
Cross-study comparable
bp 294 °C, density 1.204 g/cm³, MW 271.19; des-methyl analog MW 257.17, linear chain
Branched isopropyl group may enhance facial selectivity
Analog boiling point not reported
Boiling point Density Molecular weight Physical property differentiation

GHS Hazard Profile and Handling Requirements

The (R)-enantiomer carries GHS07 (Harmful/Irritant) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is consistent with alkyl bromides of similar molecular weight and does not indicate carcinogenicity, mutagenicity, or reproductive toxicity (no GHS08 pictogram). For procurement, this means standard fume hood handling with nitrile gloves and eye protection is sufficient; no specialized containment, negative pressure facilities, or additional regulatory permits are required beyond those for routine organic halide intermediates.

Hazard Classification
Supporting evidence
GHS07; H302, H315, H319, H335; no GHS08 (CMR) hazards
Standard fume hood handling sufficient
Consistent with alkyl bromide class
Safety GHS classification Handling Procurement risk assessment

Enantiomeric Purity Verification Methods

Unlike achiral purity (area% by HPLC), enantiomeric purity of the (R)-enantiomer can only be verified through chiral stationary phase chromatography or specific rotation measurement . Achiral purity specifications (95% or 98%) do not guarantee enantiomeric excess; a sample could be 98% chemically pure yet consist of racemic or scalemic mixtures. For procurement, requesting a certificate of analysis that includes specific optical rotation [α]D or chiral HPLC chromatogram is particularly important because the (S)-enantiomer is commercially available as a validated pharmaceutical intermediate, and cross-contamination during manufacturing or storage is a material risk .

Enantiomeric Verification
Supporting evidence
Achiral purity (95%/98%) insufficient; requires chiral HPLC or [α]D measurement
Enantiomeric excess must be confirmed analytically
Risk of antipode cross-contamination
Enantiomeric excess Chiral HPLC Polarimetry Quality control

Procurement-Relevant Application Scenarios


Stereospecific Synthesis of Chiral Amines

The (R)-configured bromide serves as an electrophilic chiral building block for SN2 displacement by azide ion, yielding the corresponding (R)-azide with inversion of configuration at the reactive carbon (now S-configuration). Subsequent Staudinger reduction or hydrogenation delivers chiral primary amines with a defined stereocenter adjacent to a protected alcohol handle. This sequence is broadly applicable in medicinal chemistry for constructing chiral 1,2-amino alcohol pharmacophores. The benzyl ether can be orthogonally deprotected (hydrogenolysis) to reveal the primary alcohol for further functionalization .

Chiral Pool for Asymmetric Synthesis

As a member of the chiral pool derived from the (R)-3-methyl-2-bromomethylbutanol framework, this compound enables the synthesis of optically active 2-substituted-3-methylbutan-1-ol derivatives through nucleophilic displacement of the bromide with oxygen, sulfur, or carbon nucleophiles. The isopropyl group at the C3 position provides strong conformational bias that can be harnessed in substrate-controlled diastereoselective transformations—a key consideration when planning routes to polypropionate-derived natural products or chiral ligands [1].

Chiral Impurity Reference Standard

Because the (S)-enantiomer is a validated intermediate for the antihypertensive drug aliskiren , the (R)-enantiomer serves as the chiral impurity standard required for enantiomeric purity method validation. Pharmaceutical process chemistry groups procuring this compound can use it to establish chiral HPLC resolution methods (e.g., Chiralpak IA or AD-H columns) and to spike process samples for limit-of-detection and limit-of-quantitation studies during GMP manufacturing campaigns [1].

Fragment-Based Drug Discovery Libraries

The combination of a benzyl-protected hydroxyl group and a bromomethyl electrophile on a chiral, branched alkyl scaffold makes this compound a versatile fragment for parallel synthesis of diverse screening libraries. The bromomethyl group can be displaced by amine, thiol, or phenol nucleophiles from fragment collections, while the benzyl ether serves as a latent alcohol for late-stage diversification. The defined (R)-stereochemistry introduces three-dimensionality into fragment libraries—a property increasingly correlated with improved clinical candidate profiles .

Application
Selection Property
Validation Focus
Stereospecific amine synthesis
Chiral electrophile with defined (R)-configuration
Inversion-of-configuration outcome review
Asymmetric synthesis building block
Branched isopropyl steric bias
Diastereoselective transformation review
Chiral impurity reference standard
Enantiomeric standard for (S)-aliskiren intermediate
Chiral HPLC method validation
Fragment library diversification
Latent alcohol via benzyl ether; 3D scaffold
Late-stage functionalization potential
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